
Ethyl (6-bromo-1,3-benzothiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethyl carbamate group attached to the nitrogen atom of the benzothiazole ring, which also has a bromine atom at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(6-bromo-2-benzothiazolyl)carbamate typically involves the reaction of 6-bromo-2-aminobenzothiazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of ethyl N-(6-bromo-2-benzothiazolyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiazoles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic conditions (HCl, H₂SO₄) or basic conditions (NaOH, KOH) are used.
Major Products Formed
Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazoles.
Hydrolysis: Formation of 6-bromo-2-aminobenzothiazole and ethyl alcohol.
Scientific Research Applications
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of ethyl N-(6-bromo-2-benzothiazolyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. For example, it may inhibit enzymes involved in cell division, leading to antiproliferative effects. The bromine atom and the benzothiazole ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate can be compared with other benzothiazole derivatives:
6-Bromo-2-chlorobenzothiazole: Similar structure but with a chlorine atom instead of the carbamate group. It has different reactivity and applications.
2-Aminobenzothiazole: Lacks the bromine and carbamate groups, making it less reactive and with different biological activities.
Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.
The uniqueness of ethyl N-(6-bromo-2-benzothiazolyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C10H9BrN2O2S |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
ethyl N-(6-bromo-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2H2,1H3,(H,12,13,14) |
InChI Key |
KCAFKDWDQKJQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
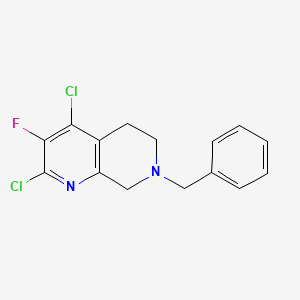
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
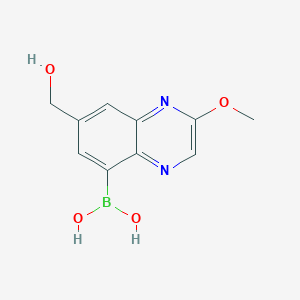
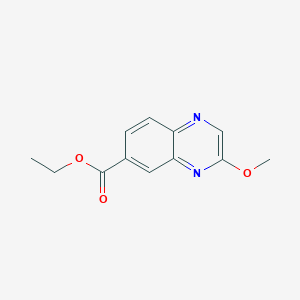
![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
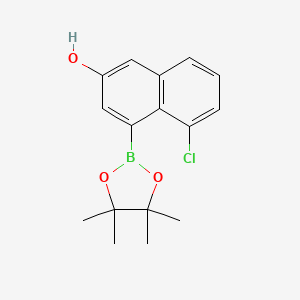
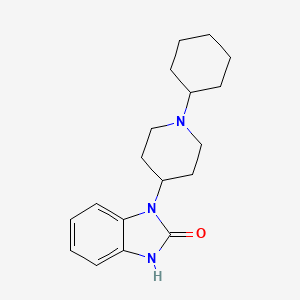
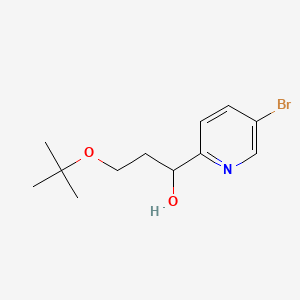
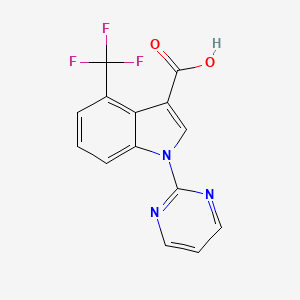
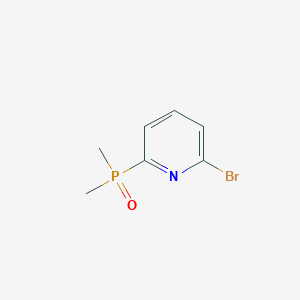
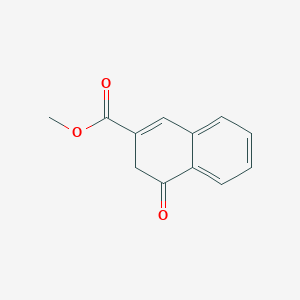
![Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B13923354.png)
